molecular formula C14H9F3N4O B12340376 3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine

3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B12340376
M. Wt: 306.24 g/mol
InChI Key: SNWVMNSNMTUSJG-UHFFFAOYSA-N
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Description

3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with phenoxy, triazolyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.

    Introduction of the phenoxy group: This step often involves a nucleophilic substitution reaction where a phenol derivative reacts with a halogenated pyridine intermediate.

    Formation of the triazole ring: This can be accomplished through a cyclization reaction involving hydrazine derivatives and nitriles.

    Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.

    Substitution: The phenoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antifungal, antibacterial, and anticancer properties.

    Agriculture: The compound is studied for its potential use as a pesticide or herbicide due to its ability to inhibit specific biological pathways in pests and weeds.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds. In agricultural applications, it may disrupt essential biological processes in pests or weeds, leading to their death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxy-3-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine: Similar structure but with different substitution patterns.

    3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-4-(trifluoromethyl)pyridine: Similar structure but with different substitution patterns.

    3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(difluoromethyl)pyridine: Similar structure but with different fluorine substitution.

Uniqueness

3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H9F3N4O

Molecular Weight

306.24 g/mol

IUPAC Name

3-phenoxy-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C14H9F3N4O/c15-14(16,17)9-6-11(22-10-4-2-1-3-5-10)12(18-7-9)13-19-8-20-21-13/h1-8H,(H,19,20,21)

InChI Key

SNWVMNSNMTUSJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3

Origin of Product

United States

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